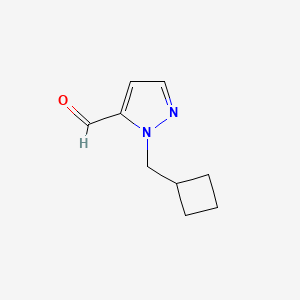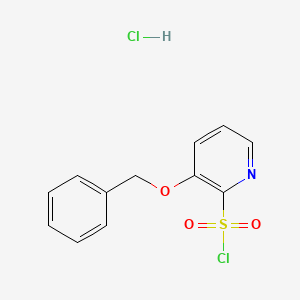
3-苄氧基吡啶-2-磺酰氯盐酸盐
描述
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C12H10ClNO3S . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .Molecular Structure Analysis
The molecular structure of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride consists of 12 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, 1 sulfur atom, and 1 chlorine atom . The average mass of the molecule is 283.731 Da .科学研究应用
用于提高灵敏度的衍生化试剂
3-苄氧基吡啶-2-磺酰氯盐酸盐: 可用作衍生化试剂,以提高各种代谢物的灵敏度,以便随后通过高效液相色谱-串联质谱 (HPLC-MS/MS) 进行测定。 此应用对于分析水性介质中的细胞色素 P450 亚型、生物样品中的类固醇雌激素和饮料中的双酚至关重要 .
癌症风险的生物标志物评估
该化合物可能在人类未结合形式的内源性类固醇及其代谢物的定量中发挥作用。 雌激素代谢物由于其低生理水平,是评估癌症风险和代谢性疾病的重要生物标志物 .
选择性和灵敏的分析方法
科学研究中一直需要选择性和灵敏的分析方法,3-苄氧基吡啶-2-磺酰氯盐酸盐 可能参与开发此类方法,尽管搜索结果中未提供具体细节 .
实验/研究用途
该化合物用于实验或研究用途,其在该背景下的具体应用未明确列出,但表明其在各种科学研究中具有广阔的潜力 .
化学性质和文档
对于对3-苄氧基吡啶-2-磺酰氯盐酸盐的化学性质和文档感兴趣的研究人员,有资源可提供其分子式、重量和结构,以供进一步研究和应用开发 .
研究化学品和文件
作为一种研究化学品,3-苄氧基吡啶-2-磺酰氯盐酸盐 随附全面文件,如 MSDS、NMR、HPLC 数据,这些数据对于进行安全和明智的研究实践至关重要 .
作用机制
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
They can form sulfonamides and sulfonic esters, which are common functional groups in a variety of chemical compounds .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, but specific information is currently unavailable .
Result of Action
As a sulfonyl chloride compound, it could potentially react with amines to form sulfonamides or with alcohols to form sulfonic esters .
实验室实验的优点和局限性
The main advantage of using 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in laboratory experiments is its versatility. It can be used to synthesize a variety of compounds, including pharmaceuticals and polymers. Additionally, it can be used in the study of biochemical and physiological effects. However, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is not suitable for use in the synthesis of complex molecules, such as proteins, due to its limited reactivity. Additionally, it is not suitable for use in the study of the effects of drugs on the body, as it is not able to form covalent bonds with drugs.
未来方向
For the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in scientific research include the development of more efficient synthesis methods, the development of more efficient methods for the study of biochemical and physiological effects, and the development of more efficient methods for the synthesis of pharmaceuticals and polymers. Additionally, research could be conducted into the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in the synthesis of complex molecules, such as proteins. Finally, research could be conducted into the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in the study of the effects of drugs on the body.
安全和危害
生化分析
Biochemical Properties
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes and proteins, facilitating the formation of these derivatives. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes . This reactivity makes it a valuable reagent in biochemical synthesis and modification of biomolecules.
Cellular Effects
The effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride on cells are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering gene expression patterns and metabolic processes . These effects are particularly relevant in the context of cancer research, where the compound’s ability to inhibit cell proliferation is of great interest.
Molecular Mechanism
At the molecular level, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent binding can result in changes in the activity of target enzymes, ultimately affecting cellular processes such as gene expression and metabolism. The compound’s ability to form stable covalent bonds with biomolecules underlies its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cell proliferation. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the optimal dosage for therapeutic applications and for understanding the compound’s safety profile.
Metabolic Pathways
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
3-phenylmethoxypyridine-2-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S.ClH/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZZPACEPHXHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



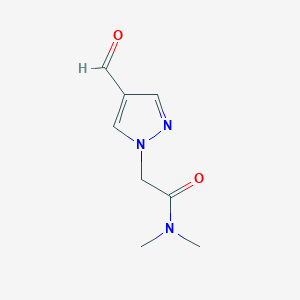
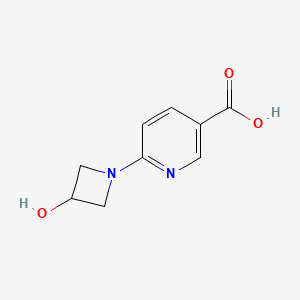

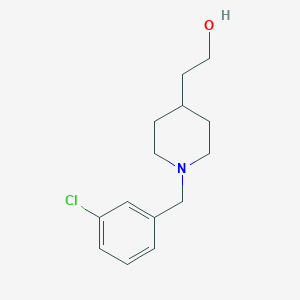
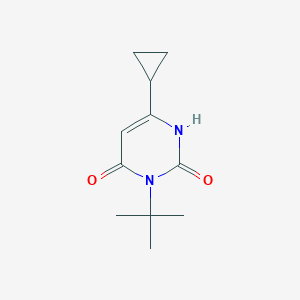
amine](/img/structure/B1489279.png)
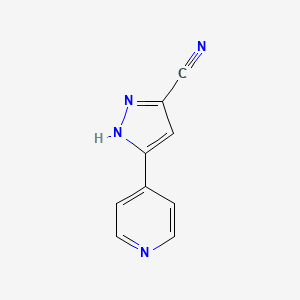
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

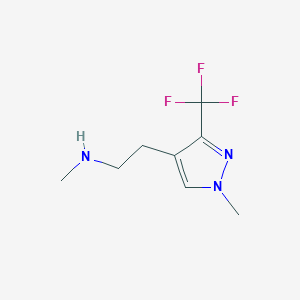
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)

